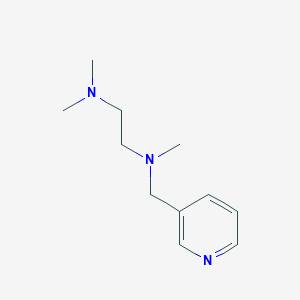
4-(acetylamino)-N-propylbenzamide
Descripción general
Descripción
4-(acetylamino)-N-propylbenzamide is a chemical compound that belongs to the class of benzamides. It is also known as APB and is a synthetic analog of the endogenous compound anandamide. Anandamide is a neurotransmitter that is involved in various physiological functions such as pain perception, appetite, and mood regulation. APB has been studied extensively for its potential therapeutic applications in various medical conditions.
Mecanismo De Acción
The exact mechanism of action of APB is not fully understood. However, it is believed to act by inhibiting the breakdown of anandamide, which is a neurotransmitter that is involved in various physiological functions such as pain perception, appetite, and mood regulation. By inhibiting the breakdown of anandamide, APB increases the levels of this neurotransmitter, which may lead to its therapeutic effects.
Biochemical and Physiological Effects:
APB has been found to have analgesic properties and has been studied as a potential treatment for chronic pain conditions such as neuropathic pain and fibromyalgia. It has also been found to have anxiolytic and antidepressant effects and has been studied as a potential treatment for anxiety and depression. In addition, APB has been found to have neuroprotective effects and has been studied as a potential treatment for various neurological disorders such as Parkinson's disease and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using APB in lab experiments is that it is a synthetic analog of anandamide, which is an endogenous compound. This means that it is less likely to cause adverse effects compared to other synthetic compounds. However, one of the limitations of using APB in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can elucidate its therapeutic effects.
Direcciones Futuras
There are several future directions for the study of APB. One of the future directions is to further elucidate its mechanism of action. This can be done by designing experiments that can identify the specific receptors and enzymes that are involved in its therapeutic effects. Another future direction is to study its potential use in the treatment of other medical conditions such as epilepsy and Alzheimer's disease. Finally, future studies can focus on developing more potent and selective analogs of APB that can have better therapeutic effects.
Aplicaciones Científicas De Investigación
APB has been studied extensively for its potential therapeutic applications in various medical conditions. It has been found to have analgesic properties and has been studied as a potential treatment for chronic pain conditions such as neuropathic pain and fibromyalgia. APB has also been studied for its potential use in the treatment of anxiety and depression. In addition, APB has been studied as a potential treatment for various neurological disorders such as Parkinson's disease and multiple sclerosis.
Propiedades
IUPAC Name |
4-acetamido-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-8-13-12(16)10-4-6-11(7-5-10)14-9(2)15/h4-7H,3,8H2,1-2H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHIIBPKBXASGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(acetylamino)-N-propylbenzamide | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(3-chloro-4-fluorophenyl)amino]-3-oxopropanoate](/img/structure/B4936507.png)
![5-(4-{[4-(aminosulfonyl)phenyl]amino}-1-phthalazinyl)-2-methylbenzenesulfonamide](/img/structure/B4936510.png)
![N~2~-(4-ethoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4936521.png)

![7',8'-dimethoxy-1'-methyl-3'-phenyl-3',4'-dihydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2(1H)-one](/img/structure/B4936544.png)
![N-(4-bromophenyl)-2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4936545.png)
![[1-(2-bromo-4,5-dimethoxybenzyl)-2-piperidinyl]methanol](/img/structure/B4936547.png)


![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-ethylbenzamide](/img/structure/B4936565.png)
![N-(2,3-dihydro-1H-inden-2-yl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4936575.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4936579.png)

![1-{5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}-4-piperidinecarboxylic acid](/img/structure/B4936603.png)